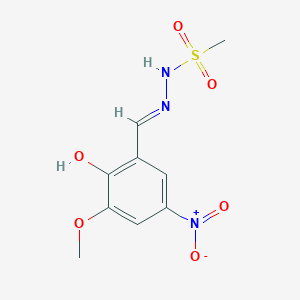
1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide, also known as MMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMPP belongs to a class of compounds known as proline derivatives, which have been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide is not fully understood, but it is believed to act through a range of different pathways. One possible mechanism is through the modulation of GABAergic neurotransmission, which has been shown to play a key role in the anticonvulsant effects of 1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide.
Biochemical and Physiological Effects:
1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory effects. In addition, 1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide has been shown to have antioxidant and neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of 1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide is its versatility, as it has been shown to exhibit a range of different pharmacological activities. In addition, 1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide is relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments.
However, there are also some limitations to the use of 1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide in laboratory experiments. For example, the exact mechanism of action is not fully understood, which may limit its potential applications. In addition, the compound may exhibit different effects in different animal models, which may make it difficult to extrapolate results to humans.
Direcciones Futuras
There are several potential future directions for research on 1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide. One area of interest is in the development of new drugs based on 1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide, which may have improved pharmacological properties. In addition, further studies are needed to fully understand the mechanism of action of 1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide and its potential applications in the treatment of neurological disorders. Finally, more research is needed to determine the safety and efficacy of 1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide in humans, which may pave the way for its use in clinical trials.
Métodos De Síntesis
The synthesis of 1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide typically involves the reaction of 3-methylbiphenyl-3-carboxylic acid with N-methoxyacetylproline in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified through recrystallization or chromatography to obtain the final compound in high purity.
Aplicaciones Científicas De Investigación
1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide has been studied extensively for its potential applications in scientific research. One of the key areas of interest is in the field of drug discovery, where 1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide has been shown to exhibit a range of pharmacological activities. For example, 1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects in animal models.
Propiedades
IUPAC Name |
1-(2-methoxyacetyl)-N-[3-(3-methylphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-6-3-7-16(12-15)17-8-4-9-18(13-17)22-21(25)19-10-5-11-23(19)20(24)14-26-2/h3-4,6-9,12-13,19H,5,10-11,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVQOAFUQUKCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN3C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5985008.png)
![7-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5985016.png)

![3,5-dibromo-2-hydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5985025.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5985026.png)

![3-[(cycloheptylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5985070.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5985082.png)

![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinecarboxamide](/img/structure/B5985093.png)
![2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5985101.png)
![1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B5985107.png)
![2-(2-phenylethyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5985109.png)